2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
The compound 2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-63-4) is a dihydroimidazolone derivative featuring two distinct methoxyphenyl substituents: a 4-methoxyphenyl group and a 3-methoxyphenylmethyl group. It is marketed by EOS Med Chem for medicinal applications, though detailed pharmacological data remain undisclosed .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-8-6-13(7-9-14)18(16(22)20-17(19)21-18)11-12-4-3-5-15(10-12)24-2/h3-10H,11H2,1-2H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJSEBJGFLLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, presenting a comprehensive overview of its therapeutic potential.
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.36 g/mol
- CAS Number : 1354938-32-1
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated using the sulforhodamine B (SRB) assay and MTT assay against breast cancer (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines.
The mechanism underlying its anticancer activity appears to be multifaceted, involving the downregulation of several kinases associated with cell proliferation and survival, including members of the BRK, FLT, and JAK families. Notably, it also suppresses ERK1/2 signaling pathways, which are critical in cancer progression.
Mechanistic Studies
In-depth mechanistic studies have shown that treatment with this compound leads to significant changes in cell cycle distribution. For example, flow cytometry analysis revealed that HL60 leukemia cells treated with the compound accumulated in the G2/M phase while decreasing in the G0/G1 phase, indicating a halt in cell cycle progression conducive to apoptosis.
Additionally, activated caspase-3 levels increased significantly in treated cells, suggesting that apoptosis is a key mechanism through which this compound exerts its anticancer effects.
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of this compound indicates favorable drug-like properties. Studies have assessed its solubility, metabolic stability, and interactions with cytochrome P450 enzymes. These factors are crucial for determining the potential for clinical application.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of leukemia. The results demonstrated a marked reduction in tumor burden and improved survival rates compared to control groups. This reinforces the potential of this compound as a lead candidate for further development into an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations and Physical Properties
Several analogs share the 2-amino-4,5-dihydro-1H-imidazol-4-one scaffold but differ in substituents, impacting physical and chemical properties:
- Key Observations: Halogenated derivatives (10J, 10k) exhibit higher melting points due to increased intermolecular forces (e.g., dipole-dipole interactions) . Methoxy groups (target compound) may lower melting points compared to halogens due to reduced polarity but improve solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
